N-(2-bicyclo[2.2.1]heptanyl)benzamide
Description
N-(2-Bicyclo[2.2.1]heptanyl)benzamide is a benzamide derivative featuring a rigid norbornane (bicyclo[2.2.1]heptane) substituent. This compound is synthesized via the reaction of benzamide with norbornene, achieving a high yield of 92% under optimized conditions . Its structure is confirmed by NMR (¹H and ¹³C) and HPLC analysis, demonstrating high purity (>95%) . The norbornane group imparts steric rigidity and unique electronic properties, making it valuable in catalysis and medicinal chemistry for modulating molecular interactions.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(11-4-2-1-3-5-11)15-13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJOVVKLPKENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)benzamide typically involves organic synthesis techniques. One common method includes the reaction of 2-bicyclo[2.2.1]heptanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Observations :
- Synthetic Efficiency: The norbornane derivatives exhibit higher yields (88–93%) compared to phenethyl or hydroxyalkyl analogs (80%), likely due to the stability of norbornene intermediates .
- Substituent Rigidity : The bicyclic framework enhances steric control, whereas flexible chains (e.g., phenethyl in Rip-B) may reduce regioselectivity in reactions .
Structural and Electronic Properties
- Electron-Donating/Withdrawing Groups : The 4-fluoro and 4-tert-butyl derivatives of N-(2-bicyclo[2.2.1]heptanyl)benzamide demonstrate how substituents modulate electronic density. For example, the 4-fluoro group enhances electrophilicity, while tert-butyl increases steric bulk .
Characterization Techniques
- X-ray Crystallography: Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its bidentate coordination geometry , whereas the norbornane derivative relies on NMR and HPLC due to its non-crystalline nature .
- Spectroscopy: All compounds are validated via ¹H/¹³C NMR, but the norbornane derivative’s rigid structure simplifies spectral interpretation compared to flexible analogs .
Q & A
Q. What are the optimal synthetic routes for N-(2-bicyclo[2.2.1]heptanyl)benzamide?
Methodological Answer: The compound can be synthesized via iridium-catalyzed C–H activation. A high-yield route (92%) involves reacting benzamide with norbornene under catalytic conditions. Key parameters include:
- Catalyst : Iridium-based catalysts (e.g., [Ir(cod)OMe]₂).
- Solvent : Dichloroethane or toluene.
- Temperature : 80–100°C for 12–24 hours.
Alternative methods include coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in refluxing pyridine for 4 hours, as seen in analogous benzamide syntheses .
Q. Table 1: Synthesis Optimization Data
| Parameter | Conditions from | Alternative from |
|---|---|---|
| Yield | 92% | 75–88% (similar derivatives) |
| Reaction Time | 12–24 hours | 4 hours (reflux) |
| Purification | HPLC (retention time: 8.2 min) | Crystallization (MeOH:H₂O) |
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of NMR , HPLC , and X-ray crystallography :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm) and bicycloheptane protons (δ 1.2–2.5 ppm) .
- HPLC : Retention time of 8.2 min with >98% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Crystallography : ORTEP-3 software can generate 3D molecular models from single-crystal X-ray data to confirm stereochemistry .
Q. What biological assays are suitable for preliminary evaluation of this compound?
Methodological Answer: While direct data on this compound is limited, structurally related benzamides show activity in:
- Antiparasitic assays : Trypanosoma brucei growth inhibition (IC₅₀ values via microplate Alamar Blue assays) .
- Anticancer screens : Cell viability assays (e.g., MTT) against human cancer lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays .
Advanced Research Questions
Q. How do substituents on the benzamide ring affect bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies on benzamide derivatives reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiparasitic activity (e.g., 2,4-dichloro substitution reduces T. brucei IC₅₀ by 40%) .
- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, as seen in analogs with 93% yield and >95% purity .
- Ortho-substituents (e.g., methoxy) may sterically hinder target binding, reducing efficacy .
Q. Table 2: SAR Trends in Benzamide Derivatives
| Substituent Position | Example from Evidence | Bioactivity Impact |
|---|---|---|
| Para-fluorine | 88% yield analog | Enhances metabolic stability |
| Meta-chloro | IC₅₀ = 1.2 µM (antiparasitic) | Increases target affinity |
| Ortho-methoxy | 65% inhibition (cancer cell line) | Reduces potency due to steric effects |
Q. How can computational tools predict binding modes of this compound?
Methodological Answer: Use AutoDock Vina for docking studies:
Q. How to resolve contradictions between analytical data (e.g., NMR vs. HPLC)?
Methodological Answer:
- Scenario : NMR indicates impurities, but HPLC shows >98% purity.
- Resolution Steps :
- Repeat NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks.
- Use LC-MS to correlate retention time with molecular weight.
- Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
Q. What strategies improve enantiomeric purity for chiral derivatives?
Methodological Answer:
Q. How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
